3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
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Description
3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Research has explored the synthesis of various pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory activities. For example, compounds synthesized from the condensation of carboxamide with aromatic aldehydes showed cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Dual Enzyme Inhibition
Another study highlighted the synthesis of thieno[2,3-d]pyrimidine analogues as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell proliferation. This property makes them potential agents for cancer treatment (Gangjee et al., 2008).
Synthesis and Bioactivity
The synthesis of 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives and their effects on blood platelet aggregation were described, suggesting the potential for developing new therapeutic agents (Ishikawa & Yamaguchi, 1980).
Antibacterial Activity
A series of pyridothienopyrimidinones were synthesized and found to possess antistaphylococcal activity, indicating their potential application in treating bacterial infections (Kostenko et al., 2008).
Antitumor Agents
Another study synthesized classical and nonclassical thieno[2,3-d]pyrimidines as dual inhibitors for thymidylate synthase and dihydrofolate reductase, showing significant potential as antitumor agents. The research highlights the structural modifications enhancing the compounds' potency and spectrum of tumor inhibition (Gangjee et al., 2009).
Antimicrobial Glycosides
The synthesis and evaluation of phenylfuro[3,2-d]pyrimidine glycosides derivatives showed expected antimicrobial activity, contributing to the development of new antimicrobial agents (Ghoneim et al., 2019).
Properties
IUPAC Name |
3-amino-2-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-11-16-13-12(14(18)17(11)15)10(8-19-13)9-6-4-3-5-7-9/h3-8H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIVRAZFWLHCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.